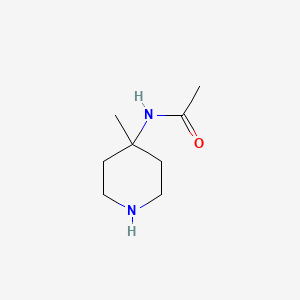

N-(4-methylpiperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC13516057

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O |

|---|---|

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | N-(4-methylpiperidin-4-yl)acetamide |

| Standard InChI | InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) |

| Standard InChI Key | PJUQPGPSCSSQIW-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1(CCNCC1)C |

| Canonical SMILES | CC(=O)NC1(CCNCC1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methylpiperidin-4-yl)acetamide features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—with a methyl group and an acetamide moiety (-NHCOCH) both attached to the 4-position of the ring. The stereochemistry of the piperidine ring and the spatial arrangement of substituents influence its interaction with biological targets. The hydrochloride salt form introduces a chloride ion, forming a quaternary ammonium center that improves stability.

Table 1: Key Physicochemical Properties

| Property | N-(4-Methylpiperidin-4-yl)acetamide | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 156.23 | 192.68 |

| Solubility | Moderate in organic solvents | High in aqueous media |

| Ionization State | Free base | Salt (cation + Cl⁻) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 1.2–1.4 ppm), acetamide carbonyl ( 170–175 ppm in ), and piperidine ring protons ( 2.5–3.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 156.23 for the free base and 192.68 for the hydrochloride form.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-methylpiperidin-4-yl)acetamide typically involves acetylation of 4-methylpiperidin-4-amine. A common method includes:

-

Acetylation: Reacting 4-methylpiperidin-4-amine with acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride, EtN, RT | 85 |

| Salt Formation | HCl (g), diethyl ether | 92 |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize reaction efficiency and purity. Process parameters such as temperature (20–25°C), stoichiometry (1:1.2 amine:acetic anhydride), and catalyst loading are rigorously controlled.

Pharmacological Applications

Serotonin Receptor Antagonism

N-(4-Methylpiperidin-4-yl)acetamide hydrochloride exhibits potent antagonism at serotonin (5-HT) receptors, particularly the 5-HT subtype. This activity suggests potential therapeutic applications in:

-

Psychiatric Disorders: Modulation of serotonin signaling may alleviate symptoms of anxiety and depression.

-

Neuropharmacology: Targeting 5-HT receptors could aid in treating migraines or sleep disorders.

Comparative Neurotransmitter Transporter Activity

While structurally similar to modafinil derivatives (e.g., thioacetamide-containing piperidines), N-(4-methylpiperidin-4-yl)acetamide lacks the sulfur atom critical for dopamine/norepinephrine transporter (DAT/NET) inhibition . Instead, its primary mechanism revolves around receptor antagonism rather than reuptake inhibition.

Table 3: Pharmacological Profile vs. Analogues

| Compound | Target Activity | Selectivity Ratio (DAT/SERT/NET) |

|---|---|---|

| N-(4-Methylpiperidin-4-yl)acetamide | 5-HT antagonism | N/A |

| (+)-cis-5b | NET inhibition | 1:0.03:0.003 |

| Modafinil | DAT/NET inhibition | 1:0.5:0.1 |

Comparative Analysis with Related Compounds

Structural Analogues

N-(4-Methylpiperidin-4-yl)acetamide differs from analogues such as N-(1-methylpiperidin-4-yl)acetamide in the placement of the methyl group, which alters receptor binding affinity. Unlike calcium channel-blocking piperidinyl acetamides , this compound’s activity is receptor-specific.

Table 4: Structural and Functional Comparison

Future Research Directions

Mechanistic Studies

Elucidating the exact binding mode of N-(4-methylpiperidin-4-yl)acetamide at 5-HT receptors via X-ray crystallography could guide the design of more selective antagonists.

Therapeutic Exploration

Preclinical trials are needed to evaluate efficacy in models of serotonin dysregulation (e.g., obsessive-compulsive disorder). Synergistic effects with SSRIs or atypical antipsychotics warrant investigation.

Toxicity Profiling

Long-term toxicity studies, including carcinogenicity and teratogenicity assessments, are essential for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume